molecular formula C20H19N3O2 B3866715 2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile

Cat. No. B3866715
M. Wt: 333.4 g/mol
InChI Key: DQZIINNFQYBMTI-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile, also known as BIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIA is a synthetic compound that belongs to the family of benzimidazole derivatives. It has been found to possess several interesting properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile in laboratory experiments is its ease of synthesis. 2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile can be easily prepared in the laboratory, and it is relatively stable under normal laboratory conditions. However, one of the limitations of using 2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile in laboratory experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile. One area of research is the development of more efficient synthesis methods for 2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile. Another area of research is the study of the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile, which could lead to the development of more effective cancer treatments. Additionally, 2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile could be further studied for its potential applications in the treatment of other diseases, such as inflammation and oxidative stress.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry. 2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile has been found to possess significant anti-cancer activity, and it has been shown to inhibit the growth of several cancer cell lines. It has also been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13(2)25-18-9-8-14(11-19(18)24-3)10-15(12-21)20-22-16-6-4-5-7-17(16)23-20/h4-11,13H,1-3H3,(H,22,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZIINNFQYBMTI-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile

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